Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate: A Technical Guide
Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate: A Technical Guide
Executive Summary
As modern drug discovery increasingly relies on sp³-rich, conformationally diverse scaffolds, thiomorpholine derivatives have emerged as critical pharmacophore elements. tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (CAS: 947337-32-8) represents a highly versatile, bifunctional building block[1]. Featuring a selectively addressable primary amine and a Boc-protected secondary amine within a sulfur-containing heterocycle, this compound enables divergent synthetic pathways. This whitepaper provides a comprehensive technical breakdown of its exact mass, molecular weight, analytical characterization protocols, and strategic applications in medicinal chemistry.
Structural and Physicochemical Data
The structural architecture of this compound (C₁₁H₂₂N₂O₂S) consists of a central thiomorpholine ring, substituted at the C3 position with a 2-aminoethyl chain, and protected at the N4 position with a tert-butoxycarbonyl (Boc) group[2].
Understanding the distinction between its exact mass and molecular weight is critical for analytical validation:
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Exact Mass (Monoisotopic): Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This value is essential for High-Resolution Mass Spectrometry (HRMS) targeting.
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Molecular Weight: Calculated using standard atomic weights, representing the isotopic average. This value is essential for stoichiometric calculations during synthesis.
| Property | Value |
| Chemical Name | tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate |
| CAS Registry Number | 947337-32-8 |
| Molecular Formula | C₁₁H₂₂N₂O₂S |
| Molecular Weight (Average) | 246.37 g/mol |
| Exact Mass (Monoisotopic) | 246.1402 Da |
| Expected [M+H]⁺ (ESI+) | 247.1475 Da |
| Expected [M+Na]⁺ (ESI+) | 269.1300 Da |
Table 1: Quantitative physicochemical parameters of the target scaffold.[1][3]
Analytical Characterization: HRMS Protocol
To validate the identity and purity of this building block, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system, ensuring that experimental outputs logically confirm the structural inputs.
Step-by-Step LC-HRMS Methodology
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Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.
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Causality: Methanol ensures complete dissolution of the moderately lipophilic Boc-protected scaffold while remaining fully compatible with reversed-phase electrospray ionization (ESI).
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Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes.
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Causality: Both mobile phases must be modified with 0.1% Formic Acid . Formic acid acts as a crucial ion-pairing agent and provides an abundant proton source. This drives the protonation of the primary aliphatic amine (which has a pKa ~9-10), ensuring highly efficient ionization and the formation of the[M+H]⁺ pseudo-molecular ion.
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Ionization & Mass Analysis: Operate the mass spectrometer (TOF or Orbitrap) in Positive ESI mode (ESI+). Calibrate to achieve a mass accuracy of < 5 ppm.
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Self-Validating MS/MS (CID) Analysis: Isolate the precursor ion at m/z 247.1475 and apply Collision-Induced Dissociation (CID) at low collision energies (15-25 eV).
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Validation Logic: The presence of a Boc group is definitively confirmed by a diagnostic neutral loss. The protonated Boc group undergoes a low-energy rearrangement to expel isobutylene (-56.06 Da), followed by spontaneous decarboxylation (-43.99 Da). Observing the fragment at m/z 147.0951 guarantees the structural integrity of the protecting group, proving the signal is not an isobaric impurity.
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Fig 1. Diagnostic ESI-MS/MS fragmentation pathway validating the Boc-protected scaffold.
Synthetic Utility and Reactivity Workflows
The strategic value of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate lies in its orthogonal reactivity. The primary amine on the ethyl side chain is sterically accessible and highly nucleophilic, whereas the secondary ring amine is electronically deactivated and sterically shielded by the bulky Boc group[4].
Application Workflows:
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Amide Coupling: The primary amine readily reacts with carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) to form stable amides without affecting the ring nitrogen.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields secondary or tertiary amines.
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Deprotection: Once the primary amine is functionalized, the Boc group is cleaved using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane). This exposes the secondary thiomorpholine amine for subsequent derivatization (e.g., urea formation, sulfonylation, or cross-coupling).
Fig 2. Synthetic divergence of the thiomorpholine scaffold via selective amine reactivity.
Strategic Role in Drug Development
In medicinal chemistry, replacing a piperidine or morpholine ring with a thiomorpholine ring is a classic bioisosteric strategy. The sulfur atom alters the overall lipophilicity (LogP) and modulates the basicity (pKa) of the adjacent nitrogen. Furthermore, the thioether moiety serves as a metabolic soft spot that can be intentionally oxidized to a sulfoxide or sulfone. This oxidation state manipulation allows drug developers to fine-tune aqueous solubility and introduce new hydrogen-bond acceptors without altering the three-dimensional carbon skeleton of the drug candidate.
References
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Bio-Fount. "947337-32-8 | tert-Butyl 3-(2-Aminoethyl)thiomorpholine-4-carboxylate." Bio-Fount Reagents. Available at:[Link]
Sources
- 1. 3 3-di-tert-butyl-2 2 4 4-tetramethylpentane | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1220039-36-0|tert-Butyl 3-(aminomethyl)thiomorpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. 3 3-di-tert-butyl-2 2 4 4-tetramethylpentane | Sigma-Aldrich [sigmaaldrich.com]
- 4. 947337-32-8|tert-Butyl 3-(2-Aminoethyl)thiomorpholine-4-carboxylate|tert-Butyl 3-(2-Aminoethyl)thiomorpholine-4-carboxylate|-范德生物科技公司 [bio-fount.com]
